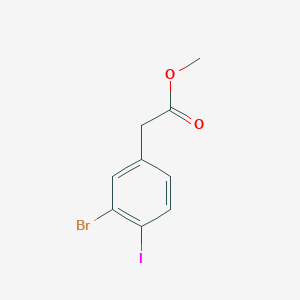
Methyl 2-(3-bromo-4-iodophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-4-iodophenyl)acetate: is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol . It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and iodine atoms at the 3 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-iodophenyl)acetate typically involves the esterification of 2-(3-bromo-4-iodophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through techniques such as distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 2-(3-bromo-4-iodophenyl)acetate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Substitution: Formation of substituted phenylacetates with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-(3-bromo-4-iodophenyl)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl 2-(3-bromo-4-iodophenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity . In receptor binding studies, it may interact with receptor sites, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-bromo-3-iodophenyl)acetate: Similar structure but with different positions of bromine and iodine atoms.
Methyl 2-(3-chloro-4-iodophenyl)acetate: Chlorine substituted instead of bromine.
Methyl 2-(3-bromo-4-fluorophenyl)acetate: Fluorine substituted instead of iodine.
Uniqueness: Methyl 2-(3-bromo-4-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation provides distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Propriétés
Numéro CAS |
1208075-30-2 |
|---|---|
Formule moléculaire |
C9H8BrIO2 |
Poids moléculaire |
354.97 g/mol |
Nom IUPAC |
methyl 2-(3-bromo-4-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |
Clé InChI |
YSQISPDDCMZLFK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


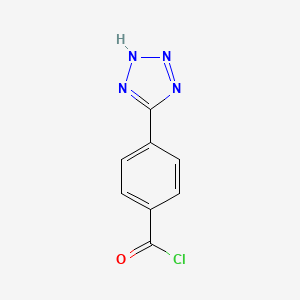
![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
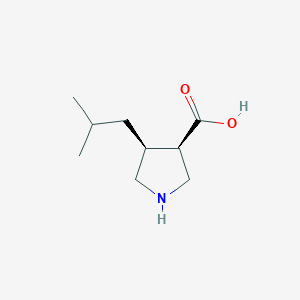
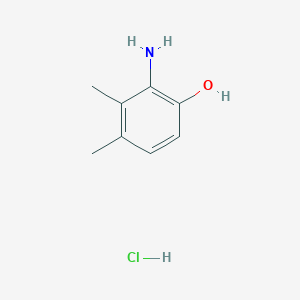
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)


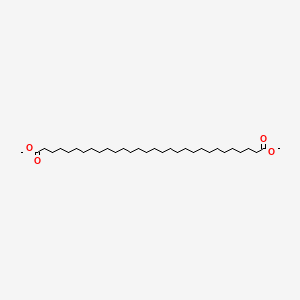
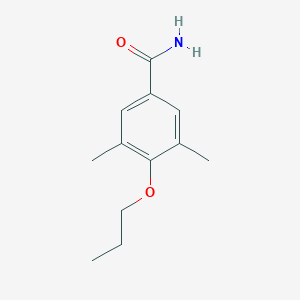
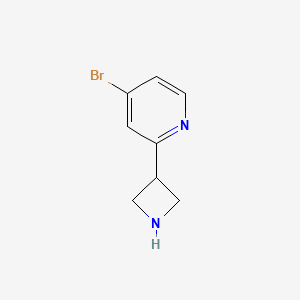
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
![5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)
![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)
